Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 111042-92-3
VCID: VC20808301
InChI: InChI=1S/C9H8N2O2S/c1-13-9(12)8-7(10)5-4-11-3-2-6(5)14-8/h2-4H,10H2,1H3
SMILES: COC(=O)C1=C(C2=C(S1)C=CN=C2)N
Molecular Formula: C9H8N2O2S
Molecular Weight: 208.24 g/mol

Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate

CAS No.: 111042-92-3

Cat. No.: VC20808301

Molecular Formula: C9H8N2O2S

Molecular Weight: 208.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate - 111042-92-3

CAS No. 111042-92-3
Molecular Formula C9H8N2O2S
Molecular Weight 208.24 g/mol
IUPAC Name methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate
Standard InChI InChI=1S/C9H8N2O2S/c1-13-9(12)8-7(10)5-4-11-3-2-6(5)14-8/h2-4H,10H2,1H3
Standard InChI Key GXBOOZHVALVKAP-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C2=C(S1)C=CN=C2)N
Canonical SMILES COC(=O)C1=C(C2=C(S1)C=CN=C2)N

ConcentrationVolume for 1 mgVolume for 5 mgVolume for 10 mg
1 mM4.8022 mL24.0108 mL48.0215 mL
5 mM0.9604 mL4.8022 mL9.6043 mL
10 mM0.4802 mL2.4011 mL4.8022 mL

Structural Comparison with Related Compounds

Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate differs from its isomeric counterpart, Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, in the specific arrangement of the thiophene and pyridine rings. The [3,2-c] configuration in the title compound creates a distinct spatial orientation of the functional groups and heteroatoms compared to the [2,3-b] arrangement found in the related isomer. This structural difference, though subtle in terms of atomic composition, can significantly impact the compound's chemical reactivity, three-dimensional conformation, and interactions with biological systems. Understanding these isomeric relationships is crucial for researchers seeking to explore structure-activity relationships or to develop structural derivatives with optimized properties for specific applications in pharmaceutical research or material science.

The [2,3-b] isomer, Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (CAS: 111042-89-8), has been more extensively documented in research literature, with applications spanning pharmaceutical development, biochemical research, material science, agricultural chemistry, and analytical chemistry . This compound has been particularly noted for its role as a key intermediate in the synthesis of pharmaceutical agents targeting neurological disorders, where it contributes to enhanced drug efficacy and specificity . The documented utility of this related isomer provides valuable context for understanding the potential applications of Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate and highlights areas where comparative studies between these isomers could yield insights into the impact of structural configuration on function and activity.

Structure-Activity Relationships

Research on 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives has revealed important structure-activity relationships that might also inform investigations of Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate . Studies focused on antimycobacterial activity have demonstrated that substitutions at either the 4- or 6-position of the thieno-pyridine core are necessary for activity against Mycobacterium tuberculosis . These findings highlight the critical role that specific structural modifications can play in determining biological activity, suggesting that similar investigations of position-specific substitutions on the [3,2-c] isomer could yield valuable insights into structure-function relationships for this compound class. Such structure-activity studies are essential for rational design approaches in drug discovery and for optimizing compounds for specific biological targets or applications.

The different electronic distribution resulting from the [3,2-c] configuration in Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate compared to the [2,3-b] isomer could lead to distinct interaction patterns with biological targets or different reactivity in chemical transformations. These electronic differences affect properties such as hydrogen bonding capacity, dipole moment, and molecular recognition, which collectively influence how the compound behaves in biological systems or chemical reactions. Comparative studies between these isomers could provide valuable insights into the fundamental relationship between molecular structure and function, contributing to broader understanding in medicinal chemistry and chemical biology while potentially identifying optimal structural configurations for specific applications or targets.

Practical Laboratory Considerations

In laboratory settings, working with Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate requires attention to several practical considerations to ensure research success and reproducibility. The compound's stability is influenced by environmental factors such as temperature, light exposure, and storage conditions, necessitating careful handling protocols. Stock solutions should be prepared according to established guidelines, with appropriate solvent selection based on the compound's solubility characteristics and the intended experimental application. For enhancing solubility in challenging cases, researchers may employ techniques such as heating to 37°C followed by ultrasonic bath treatment, as previously mentioned . These practical considerations help maintain the compound's integrity throughout experimental procedures and contribute to reliable research outcomes.

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